4-Phenyl-1,3-oxazinane

描述

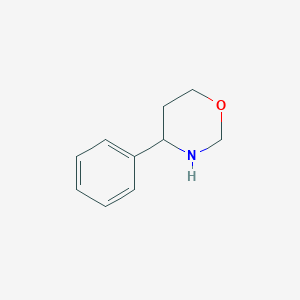

4-Phenyl-1,3-oxazinane is a heterocyclic organic compound featuring a six-membered ring containing one oxygen and one nitrogen atom The phenyl group attached to the fourth carbon atom of the oxazinane ring imparts unique chemical properties to this compound

准备方法

Synthetic Routes and Reaction Conditions: 4-Phenyl-1,3-oxazinane can be synthesized through various methods. One common approach involves the condensation of β-amino alcohols with aldehydes. For instance, the reaction between β-phenylaminoethanol and formaldehyde under acidic conditions can yield this compound . Another method includes the cyclization of amino alcohols with carbonyl compounds in the presence of catalysts such as silica-supported perchloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of eco-friendly catalysts and solvents is preferred to minimize environmental impact .

化学反应分析

Sulfate-Mediated Cyclization

Reaction of (S)-3-amino-3-phenylpropyl hydrogen sulfate with carbon disulfide (CS₂) under basic conditions yields (S)-4-phenyl-1,3-thiazinane-2-thione. Subsequent recrystallization in CH₂Cl₂/hexane provides the product in 62% yield over two steps .

Reaction Scheme :

Conditions :

-

Reflux in ethanol/water (1:1) at 0–25°C.

-

Purification via CH₂Cl₂/hexane recrystallization.

Oxidative Cyclization with Hydrogen Peroxide

Amino alcohols react with carbon disulfide and hydrogen peroxide (H₂O₂) under acidic conditions to form oxazinane derivatives. For example, (S)-3-amino-3-phenylpropan-1-ol reacts with CS₂ and H₂O₂ in methanol to yield (S)-4-phenyl-1,3-oxazinane-2-thione in 82% yield .

Key Steps :

-

Formation of a thiourea intermediate.

-

Oxidative cyclization with H₂O₂.

Multicomponent Oxy-Aminomethylation

4-Phenyl-1,3-oxazinanes participate in Brønsted acid-catalyzed three-component reactions with styrenes and formaldehyde precursors. HPF₆ efficiently catalyzes this process :

Reaction Components :

-

Styrene

-

sym-Trioxane (formaldehyde source)

-

Sulfonamide or carbamate

Conditions :

-

Catalyst: HPF₆ (5 mol%)

-

Solvent: Chloroform

-

Temperature: 60°C

Product :

1,3-Oxazinane derivatives (e.g., 4a ) are obtained in 78% yield .

Mechanism :

-

Formaldehyde reacts with sulfonamide to form a dioxazinane intermediate.

-

Styrene undergoes aza-Prins reaction with the intermediate, forming a benzylic carbocation.

-

Cyclization yields the 1,3-oxazinane product.

Ring-Opening and Functionalization

4-Phenyl-1,3-oxazinanes undergo reductive ring-opening to yield bioactive amino alcohols:

DIBAL Reduction

Treatment with diisobutylaluminum hydride (DIBAL) in THF cleaves the oxazinane ring, producing N-Ts-protected amino alcohols (7c ) in 80% yield .

Reaction :

LiAlH₄ Reduction

Direct reduction with LiAlH₄ converts oxazinanes to N-methyl amino alcohols (7d ) in 85% yield .

Metabolic Transformations

4-Phenyl-1,3-oxazinane derivatives are implicated in metabolic pathways. For instance, 5-phenyl-1,3-oxazinane-2,4-dione (4a ) is a metabolite of felbamate, formed via oxidation of a cyclic carbamate intermediate .

Pathway :

-

Cyclization : Aldehyde intermediates cyclize to form 4-hydroxy-5-phenyl-tetrahydro-1,3-oxazin-2-one.

-

Oxidation : Subsequent oxidation yields the dione derivative.

Comparative Reaction Yields

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research has demonstrated that compounds related to 4-phenyl-1,3-oxazinane exhibit significant anticancer activities. For instance, derivatives of benzoxazinones, which include the oxazinane structure, have been shown to possess potent anticancer properties. These compounds can act as inhibitors of various cancer cell lines, contributing to their potential as therapeutic agents in oncology .

Antimicrobial Activity

Oxazines, including this compound, have been reported to exhibit antimicrobial properties against a range of pathogens. Studies indicate that these compounds can inhibit bacterial growth and show effectiveness against fungi and viruses. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Recent findings suggest that oxazine derivatives can also provide neuroprotective effects. They have been linked to the modulation of oxidative stress and inflammation in neuronal cells, making them potential candidates for treating neurodegenerative diseases .

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable synthetic intermediate in the production of various bioactive molecules. Its unique structure allows for further functionalization through established organic reactions such as C-H activation and nucleophilic substitutions, facilitating the synthesis of complex organic compounds .

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis processes where chiral centers are introduced into molecules. This application is particularly important in pharmaceuticals where chirality can influence the efficacy and safety profiles of drug candidates .

Material Science

Functional Polymers

In material science, this compound derivatives are explored for their potential in developing functional polymers. These materials can exhibit unique properties such as enhanced thermal stability and electrical conductivity. Their incorporation into polymer matrices can lead to advancements in optoelectronic devices and sensors .

Fluorescent Materials

Research has also indicated that oxazine derivatives can be used in the development of fluorescent materials. The photophysical properties of these compounds make them suitable for applications in imaging and sensing technologies .

Case Studies

作用机制

The mechanism of action of 4-Phenyl-1,3-oxazinane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target organism or system .

相似化合物的比较

Morpholine (1,4-oxazinane): Similar structure but with different substitution patterns and properties.

1,3-Oxazolidine: Another heterocyclic compound with a five-membered ring containing oxygen and nitrogen.

1,3-Oxazine: A six-membered ring with different substitution patterns and applications.

Uniqueness: 4-Phenyl-1,3-oxazinane is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

生物活性

4-Phenyl-1,3-oxazinane is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies. The focus will be on its pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of styrenes with various reagents under acid-catalyzed conditions. For instance, a study demonstrated that the use of strong Brønsted acids significantly improved yields in the synthesis process. The resulting oxazinane compounds exhibited promising biological activities that warrant further investigation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example:

- Cell Proliferation Inhibition : A series of synthesized 4H-benzo[d][1,3]oxazines demonstrated significant inhibition of cell proliferation in breast cancer cell lines MCF-7 and HCC1954. The most potent compounds showed over 70% inhibition at concentrations as low as 6.25 μM in HCC1954 cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 23 | HCC1954 | 6.25 |

| Compound 24 | MCF-7 | 12.5 |

The differential response between cell lines suggests that the molecular context plays a crucial role in the efficacy of these compounds.

Antimicrobial Activity

Oxazines, including this compound derivatives, have shown promising antimicrobial properties. A review indicated that oxazine derivatives exhibit significant antibacterial and antifungal activities against various pathogens . This has implications for their potential use in treating infections.

Anti-inflammatory Activity

Research has also pointed to anti-inflammatory effects associated with oxazine compounds. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Study on Anticancer Properties

In a specific case study involving the synthesis of novel oxazine derivatives, researchers reported that one compound exhibited an IC50 value comparable to standard chemotherapeutics like Doxorubicin against MCF-7 cells. This indicates a potential for developing new cancer therapies based on oxazine structures .

Metabolic Studies

Another study explored the metabolic pathways of related oxazinanes, revealing that certain derivatives could undergo transformations leading to biologically active metabolites. This highlights the importance of understanding metabolic stability and bioactivation when considering therapeutic applications .

属性

IUPAC Name |

4-phenyl-1,3-oxazinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-6-7-12-8-11-10/h1-5,10-11H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVACPNIMOZAZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCNC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。